
Foretinib targets MET VEGFR2 kinases

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Foretinib

CAS No.: 849217-64-7

Cat. No.: S548153

Get Quote

Structural & Mechanistic Insights

Foretinib's design allows it to simultaneously block the activity of both MET and VEGFR2.

Binding Mode: As a Type II inhibitor, Foretinib binds to the inactive "DFG-out" conformation of the
kinase domain, occupying a hydrophobic pocket adjacent to the ATP-binding site. This mechanism

offers potential advantages in potency and selectivity compared to Type I ATP-competitive inhibitors
[1].

Key Structural Motifs: The molecular structure of Foretinib incorporates specific pharmacophores
essential for dual activity [2]:

A flat heteroaromatic system (common in VEGFR2 inhibitors) that interacts with the hinge
region of the kinase.

A central aryl spacer.
Functional groups like amides that form hydrogen bonds with key amino acid residues (e.g.,

Glu885 and Asp1046 in VEGFR2).
A terminal hydrophobic moiety that extends into the allosteric back pocket, a feature

characteristic of Type II c-Met inhibitors often referred to as the '5-atom rule' [2].

Signaling Pathways & Synergistic Action

The rationale for dual inhibition lies in the synergistic roles of MET and VEGFR2 in promoting aggressive

tumor phenotypes. The following diagram illustrates how Foretinib disrupts these key signaling pathways.
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Synergistic inhibition of MET and VEGFR2 signaling by Foretinib disrupts key cancer-promoting pathways

[3] [1].

Key Experimental Evidence & Protocols

Foretinib's efficacy has been evaluated through various preclinical and clinical studies.

Clinical Trial Data (Phase II in PRCC)

A pivotal phase II trial evaluated Foretinib in 74 patients with metastatic papillary renal cell carcinoma

(PRCC), a cancer often driven by MET alterations [4].
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Outcome Measure Result Key Biomarker Correlation

Overall Response
Rate (ORR)

13.5% (by RECIST 1.0) ORR was 50% (5 of 10 pts) with germline
MET mutations vs. ~9% (5 of 57 pts)

without [4]

Progression-Free
Survival (PFS)

Median 9.3 months Not reported in summary

Overall Survival
(OS)

Median not reached Not reported in summary

Most Frequent
Adverse Events

Fatigue, hypertension, GI

toxicities, non-fatal pulmonary
emboli [4]

N/A

Preclinical Experimental Workflow

Preclinical studies often follow a standard workflow to establish the rationale for therapy. The diagram

below outlines a typical protocol for evaluating Foretinib in a specific cancer type.
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1. In-Vitro Analysis

Select cell lines
(MET-amplified/overexpressing

vs. MET-normal)

Treat with Foretinib
(Dose-response)

Assay Endpoints:
- Cell Viability (IC₅₀)

- Apoptosis
- Phospho-Blotting

(p-MET, p-VEGFR2, p-AKT, p-ERK)

2. In-Vivo Validation

Establish Xenograft/
PDX Models

Administer Foretinib
(Intermittent vs. Daily Dosing)

Measure Outcomes:
- Tumor Volume

- Metastasis
- Immunohistochemistry

(IHC for biomarkers)

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://www.smolecule.com/products/s548153?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


3. Clinical Correlation

Biomarker Analysis
(MET status, response,

 survival)
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Generalized preclinical workflow for evaluating Foretinib's efficacy, from in-vitro models to in-vivo

validation [5] [4].

Key In-Vitro Protocol (Gastric Cancer): A typical study involves treating a panel of gastric cancer
cell lines (e.g., MET-amplified MKN45 and SNU620 cells vs. MET-low MKN28 cells) with Foretinib
[5].

Cell Lines: MET-amplified MKN45, SNU620; MET-low MKN28 as a control [5].

Treatment: Foretinib at varying concentrations for dose-response.
Endpoints: Cell viability (IC₅₀ calculation), apoptosis assays (Annexin V/PI), and Western

blotting to assess inhibition of downstream pathways (e.g., reduced p-AKT, p-ERK) [5].

Research Considerations

Dosing Schedules: Clinical trials have explored both intermittent (e.g., 240 mg once daily for 5
days every 14 days) and daily (e.g., 80 mg daily) dosing regimens to optimize efficacy and manage

toxicity [4].
Predictive Biomarkers: Response to Foretinib is strongly associated with specific MET alterations.

In PRCC, the presence of germline MET mutations was highly predictive of response [4]. In other
tumors, MET amplification or overexpression are key biomarkers for patient stratification [5].

Combination Strategies: Preclinical evidence suggests investigating Foretinib in combination with
other agents, such as chemotherapy (docetaxel) or targeted therapies like trastuzumab, to enhance

antitumor activity and overcome resistance [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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